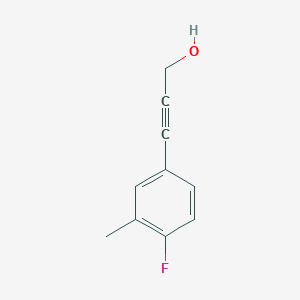

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C10H9FO It is a derivative of prop-2-yn-1-ol, featuring a fluorine and a methyl group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and propargyl alcohol.

Reaction: The aldehyde undergoes a nucleophilic addition reaction with propargyl alcohol in the presence of a base such as potassium carbonate.

Catalyst: A catalyst like palladium on carbon (Pd/C) is often used to facilitate the reaction.

Conditions: The reaction is carried out under inert atmosphere conditions, typically at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-one

Reduction: 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol or 3-(4-Fluoro-3-methylphenyl)propan-1-ol

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Derivatives:

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or novel chemical properties. Research into its derivatives can lead to the discovery of new compounds with specific functionalities.

Biology

Biochemical Studies:

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is utilized in biochemical research to investigate the effects of fluorine substitution on biological activity. Studies have shown that fluorinated compounds can exhibit altered pharmacokinetics and pharmacodynamics, making them valuable in drug design.

Medicine

Drug Development:

This compound is particularly promising in the development of anti-inflammatory and analgesic drugs due to its structural similarity to known therapeutic agents. Preliminary studies suggest potential mechanisms involving inhibition of cyclooxygenase (COX) enzymes, which are crucial targets in pain management and inflammation reduction.

Industry

Material Science:

In material science, this compound is explored for its potential use in developing advanced materials such as polymers and coatings with unique properties like improved thermal stability and chemical resistance.

Due to limited research on the safety profile of this compound, specific safety data are not well-documented. Standard laboratory safety practices should be followed when handling this compound, as it may cause irritation similar to other aromatic carboxylic acids.

Future Research Directions

Future research on this compound should focus on:

Elucidating Mechanisms:

Detailed studies are needed to understand how this compound interacts with specific biological targets.

In Vivo Studies:

Conducting animal model studies will evaluate its efficacy as an anti-inflammatory or analgesic agent.

Safety Assessments:

Comprehensive toxicological evaluations are necessary to establish safety profiles for potential therapeutic applications.

Synthesis Optimization:

Investigating synthetic routes that enhance yield and purity will be crucial for practical applications in drug development.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Fluorophenyl)prop-2-yn-1-ol

- 3-(4-Methylphenyl)prop-2-yn-1-ol

- 3-(4-Methoxyphenyl)prop-2-yn-1-ol

Uniqueness

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is unique due to the presence of both a fluorine and a methyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The fluorine atom enhances its stability and binding affinity, while the methyl group affects its solubility and overall chemical behavior.

Actividad Biológica

Overview

3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The presence of a fluorine atom in its structure enhances its binding affinity to various biological targets, making it a useful compound for research and pharmaceutical development.

The compound's structure can be described as follows:

- Molecular Formula : C12H11F

- Molecular Weight : 192.22 g/mol

- Functional Groups : Alkyne, alcohol, and aromatic ring.

The biological activity of this compound primarily involves its role as a ligand that interacts with specific enzymes and receptors. The fluorine substitution enhances its binding affinity and specificity, allowing it to modulate the activity of various biological targets effectively.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be beneficial in therapeutic applications, particularly in cancer and inflammation treatment. For instance, it has been noted to affect the activity of cystic fibrosis transmembrane conductance regulator (CFTR) channels, which are crucial in ion transport processes .

2. Anti-inflammatory Properties

In studies involving derivatives of this compound, significant anti-inflammatory activity has been observed. Compounds structurally related to this compound exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

3. Antimicrobial Activity

The compound's derivatives have shown promising antibacterial and antifungal activities against various strains, indicating potential applications in treating infections. For example, certain synthesized analogs demonstrated strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their enzyme inhibition capabilities and anti-inflammatory properties. Results indicated that modifications in the molecular structure could enhance or reduce biological activity significantly.

| Compound | Structure | IC50 (µg/mL) | Activity |

|---|---|---|---|

| A | [Structure A] | 60.56 | Anti-inflammatory |

| B | [Structure B] | 57.24 | Anti-inflammatory |

| C | [Structure C] | 69.15 | Anti-inflammatory |

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of derivatives related to this compound. The study highlighted the effectiveness of these compounds against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 16.69 |

Propiedades

IUPAC Name |

3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGXXOQVTJCWNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#CCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.